Basic Blue 162

Description

Historical Trajectory and Evolving Research Significance of Basic Dyes

The history of dyes is a long one, dating back thousands of years when early civilizations used natural sources from plants, minerals, and insects to color textiles. capitalresin.compressbooks.pub This ancient practice was revolutionized in 1856 with William Henry Perkin's serendipitous discovery of mauveine, the first synthetic dye. wikipedia.org This event marked the birth of the synthetic dye industry and the beginning of modern organic chemistry. wikipedia.org

Perkin's mauve was a basic dye, a class of dyes that are salts, often of hydrochloric acid, which dissociate in water to produce colored cations. alfa-chemistry.com Following this discovery, other basic dyes like fuchsine, safranine, and various azo dyes were developed. alfa-chemistry.comwikipedia.org Initially, these brightly colored dyes were used extensively for coloring materials such as cotton, silk, wool, leather, and paper. alfa-chemistry.com Their utility stems from the chemical structure, which typically includes a chromophore (the color-bearing part, such as an azo group) and an auxochrome (a group that helps fix the dye to the substrate). capitalresin.com The positively charged cations of basic dyes are strongly attracted to negatively charged sites on fibers, leading to excellent colorfastness, particularly on acrylics. alfa-chemistry.comcapitalresin.com

Fundamental Role of Basic Blue 162 in Advanced Materials Science and Environmental Remediation Research

The unique properties of this compound make it a compound of interest in both materials science and environmental studies. Its application extends beyond simple coloration into the development and testing of advanced materials and processes.

In materials science , the primary application of this compound is in the dyeing of acrylic and other synthetic fibers. worlddyevariety.comchemicalbook.com Research in this area focuses on optimizing dyeing processes and enhancing the properties of dyed materials. Beyond textiles, basic dyes are also used in coloring plastics, inks, and paper products. alfa-chemistry.com The interaction between the cationic dye molecule and polymer substrates is a subject of ongoing study to create more durable and functional materials. For instance, the development of new materials for use in electronic displays or data storage sometimes involves the application of thin, crystalline-based membranes with specific dye-related properties. forbes.com

In the field of environmental remediation , this compound, like other synthetic dyes, is often studied as a model water pollutant. goettingen-research-online.dechemistryjournal.net The effluents from textile and other industries can contain residual dyes, which are often toxic and resistant to biodegradation, posing a threat to aquatic ecosystems. capitalresin.comchemistryjournal.net Researchers use this compound to test the efficacy of various remediation technologies. These include:

Adsorption: Utilizing materials like activated carbon or novel nanomaterials to capture dye molecules from wastewater. nih.gov

Photocatalysis: Employing semiconductor nanoparticles, such as zinc oxide (ZnO) or titanium dioxide (TiO2), which, when exposed to light, generate reactive oxygen species that break down the complex dye molecule into simpler, less harmful substances. chemistryjournal.netmdpi.com

Advanced Oxidation Processes: Using powerful oxidizing agents to degrade the dye. The effectiveness of these processes is often evaluated by monitoring the discoloration of a dye solution like this compound. researchgate.net

These studies are crucial for developing efficient and scalable methods to treat industrial wastewater, thereby mitigating the environmental impact of dye manufacturing and use. nih.gov

Current Research Gaps and Scholarly Objectives Addressing this compound

Despite its established uses, there remain significant knowledge gaps concerning this compound and similar dyes, which form the basis for current and future research objectives. A primary area of investigation is the development of more sustainable and eco-friendly dyeing processes and dye molecules to reduce the environmental footprint of the textile industry. capitalresin.comacs.org

Key research gaps and scholarly objectives include:

Improving Remediation Efficiency: While many methods can degrade dyes in laboratory settings, there is a need for technologies that are effective, economical, and applicable on an industrial scale. nih.gov Future research will likely focus on enhancing the efficiency of nanomaterials and exploring hybrid systems that combine different remediation techniques. mdpi.com

Understanding Degradation Pathways: A complete understanding of the intermediate products formed during the degradation of this compound is often lacking. Identifying these byproducts is essential to ensure that the remediation process does not inadvertently create substances that are more toxic than the original dye.

Toxicity of Degradation Products: There is a significant gap in the research concerning the toxicity of the intermediate and final products of dye degradation. Future studies need to assess the complete mineralization of the dye and the ecological impact of the treated effluent.

Developing Greener Dyes: A long-term objective in materials science is the design and synthesis of new colorants that are inherently biodegradable or can be sourced from renewable resources, reducing reliance on petrochemicals. capitalresin.com

Addressing these gaps is crucial for harnessing the full potential of synthetic dyes like this compound while minimizing their environmental impact. europa.eu This involves a multi-disciplinary approach, combining chemistry, materials science, and environmental engineering to create a more sustainable future for the dye industry.

Compound Data

| Property | Value | Source(s) |

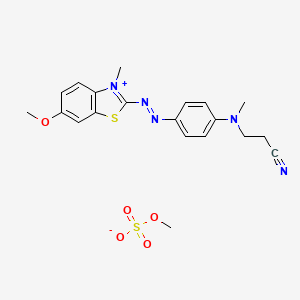

| IUPAC Name | 3-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]propanenitrile;methyl sulfate (B86663) | |

| Synonyms | C.I. This compound, Cationic Blue FRL, Catonic Blue X-FRL | worlddyevariety.com |

| CAS Number | 15085-91-3 | worlddyevariety.comchemicalbook.com |

| Chemical Formula | C₂₀H₂₃N₅O₅S₂ | worlddyevariety.comchemicalbook.com |

| Molecular Weight | 477.56 g/mol | worlddyevariety.com |

| Chemical Class | Single Azo Dye | worlddyevariety.com |

| Color Index No. | 11059 | worlddyevariety.com |

Synthesis of this compound

The manufacturing of this compound involves a multi-step chemical synthesis process:

Diazotization: 6-Methoxybenzo[d]thiazol-2-amine is treated with nitrous acid (HNO₂) and hydrochloric acid (HCl) to form a diazonium salt.

Coupling: The resulting diazonium salt is then coupled with 3-(methyl(phenyl)amino)propanenitrile in a weakly acidic medium. worlddyevariety.com

Quaternization: The final step is a reaction with dimethyl sulfate to form the quaternary ammonium (B1175870) salt, which gives the dye its cationic charge. worlddyevariety.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methylanilino]propanenitrile;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N5OS.CH4O4S/c1-23(12-4-11-20)15-7-5-14(6-8-15)21-22-19-24(2)17-10-9-16(25-3)13-18(17)26-19;1-5-6(2,3)4/h5-10,13H,4,12H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVQNOMUPBJUHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NC3=CC=C(C=C3)N(C)CCC#N.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Basic Blue 162

Classical and Contemporary Synthetic Pathways

The manufacturing process for Basic Blue 162 is a multi-step chemical synthesis that combines classical aromatic chemistry with functional group modification to build the final chromophore and impart its cationic nature. The core structure is assembled through the formation of an azo bond (–N=N–), which is responsible for the dye's color.

The synthesis of this compound commences with the diazotization of an aromatic amine, followed by an azo coupling reaction. worlddyevariety.comchemicalbook.com This two-step process is a cornerstone of azo dye chemistry. unb.ca

Diazotization: The first step involves the conversion of the primary aromatic amine, 6-Methoxybenzo[d]thiazol-2-amine, into a diazonium salt. worlddyevariety.comchemicalbook.com This reaction is typically carried out in an acidic medium, often with hydrochloric acid, and at low temperatures (0-5°C) by treating the amine with sodium nitrite (B80452). ijirset.com The low temperature is crucial because diazonium salts are generally unstable and can decompose at higher temperatures. nih.gov The nitrous acid, formed in situ from sodium nitrite and the mineral acid, reacts with the aromatic amine to yield the highly reactive diazonium ion. slideshare.net

Azo Coupling: The resulting diazonium salt is a weak electrophile and is immediately used in the next step without isolation. nih.gov It undergoes an electrophilic aromatic substitution reaction with a coupling component, which in the case of this compound is 3-(Methyl(phenyl)amino)propanenitrile. worlddyevariety.comchemicalbook.com This coupling partner is an electron-rich aromatic compound, which facilitates the attack of the diazonium ion to form the stable azo dye. This reaction forms the characteristic –N=N– linkage that defines the molecule as an azo dye and is the primary determinant of its color. nih.gov

Table 1: Key Reactants in the Synthesis of this compound Azo Intermediate

| Role | Chemical Compound | Structure |

| Amine Component (Diazo Component) | 6-Methoxybenzo[d]thiazol-2-amine |  |

| Coupling Component | 3-(Methyl(phenyl)amino)propanenitrile |  |

| Diazotizing Agent | Sodium Nitrite (in acid) | NaNO₂ |

After the formation of the azo compound, a final step is required to convert the molecule into a cationic (basic) dye. This is achieved through quaternization, a type of alkylation reaction that introduces a permanent positive charge onto a nitrogen atom. For this compound, this process involves treating the tertiary amine within the coupled product with an alkylating agent. worlddyevariety.comchemicalbook.com

The manufacturing method specifies the use of dimethyl sulfate (B86663) as the quaternizing agent. worlddyevariety.comchemicalbook.com In this reaction, the dimethyl sulfate acts as a source of methyl groups. The lone pair of electrons on the nitrogen atom of the 3-(methyl(phenyl)amino)propanenitrile moiety attacks one of the methyl groups of dimethyl sulfate, leading to the formation of a quaternary ammonium (B1175870) salt. This permanent positive charge is essential for the dye's ability to bind to negatively charged fibers such as acrylics, for which it is primarily used. worlddyevariety.com

Exploration of Sustainable and Green Chemistry Approaches in Dye Synthesis

The traditional synthesis of azo dyes, including this compound, often involves processes that are not aligned with the principles of green chemistry. The use of hazardous reagents, generation of waste, and significant energy consumption are common concerns. mdpi.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

For the synthesis of this compound, several green chemistry principles could be applied:

Waste Prevention: Optimizing reaction conditions to maximize yield and minimize by-products is a core principle. researchgate.net This reduces the amount of waste that needs to be treated.

Safer Solvents and Auxiliaries: Traditional dye synthesis often occurs in large volumes of water or organic solvents. Research into using greener reaction media, such as water under modified conditions or alternative, less toxic solvents, could reduce the environmental impact. nih.govscientificupdate.com

Energy Efficiency: Diazotization reactions require low temperatures, which involves energy for cooling. Developing catalytic systems or synthetic pathways that can be performed at ambient temperatures would improve energy efficiency. researchgate.net

Use of Renewable Feedstocks: While the core aromatic structures of dyes are typically derived from petrochemicals, exploring bio-based sources for starting materials is a long-term goal of sustainable chemistry. nih.gov

Catalysis: The development of selective catalysts could improve reaction efficiency and reduce the need for stoichiometric reagents that end up as waste. nih.gov For instance, replacing traditional oxidants with catalytic systems using cleaner oxidants like hydrogen peroxide has been explored for other dye classes. mdpi.com

Molecular Design and Targeted Derivatization for Enhanced Functionality

The molecular structure of this compound can be systematically modified to alter its properties, such as shade, fastness, and affinity for specific substrates. This molecular design and targeted derivatization allow for the creation of new dyes with improved performance characteristics.

Key areas for derivatization include:

Substitution on Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the benzothiazole (B30560) or phenyl rings can shift the absorption maximum of the dye, resulting in different shades of blue or even other colors.

Modification of the Alkyl Groups: Altering the alkyl chains on the quaternized nitrogen can influence the dye's solubility and its interaction with textile fibers. For example, using longer alkyl chains could increase its substantivity for certain synthetic fibers.

Alternative Quaternizing Agents: While dimethyl sulfate is effective, it is also a hazardous substance. Research into alternative, safer quaternizing agents could be a focus for both safety and functional modification.

The goal of such derivatization is to create a library of related dyes where specific properties are tuned for particular applications, a common strategy in the development of functional organic materials.

Computational Chemistry in Predicting Synthetic Routes and Molecular Conformations

Computational chemistry has become a powerful tool for understanding and predicting the behavior of molecules, which can accelerate the design and optimization of dyes like this compound. nih.gov

Applications in dye synthesis include:

Predicting Reaction Pathways: Quantum chemistry methods can be used to model the reaction mechanisms of diazotization and azo coupling. By calculating the energy barriers of different potential pathways, chemists can predict the most likely products and identify conditions that favor higher yields. nih.gov

Molecular Conformation and Properties: Computational models can predict the three-dimensional structure of the this compound molecule. This is crucial for understanding how the dye interacts with a substrate at the molecular level. Furthermore, properties like the absorption spectrum (which determines color) can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), allowing for the virtual screening of potential new dye structures before they are synthesized in the lab.

Designing New Dyes: By computationally evaluating the properties of hypothetical derivatives, researchers can prioritize the synthesis of molecules that are most likely to have desired characteristics. This in-silico design process can significantly reduce the time and resources required for developing new, high-performance dyes. nih.gov

Advanced Applications and Mechanistic Investigations in Research Disciplines

Research in Textile Science and Engineering

The textile industry has seen a concerted effort to enhance the dyeing processes of synthetic fibers. Basic Blue 162, as a cationic dye, is of particular interest for its application to modified polyester (B1180765) and other polymeric substrates.

Elucidation of this compound Dyeing Mechanisms on Modified Polymeric Substrates

Standard polyester (polyethylene terephthalate, PET) fibers are known for their poor dyeability under atmospheric conditions due to their crystalline structure and lack of dye-receptive sites. To overcome this, modifications to the polymer structure are employed. One such modification involves the creation of Porel fiber, a novel polyester that incorporates a flexible aliphatic polyester into its macromolecular chain. x-mol.netresearchgate.net This modification disrupts the fiber's crystallinity and introduces sites that can be dyed with cationic dyes like this compound under atmospheric pressure. x-mol.netresearchgate.net

Another approach involves the surface modification of PET to introduce anionic functional groups, such as carboxylates (COO⁻). researchgate.net This creates an anionic platform on the fiber surface, promoting strong electrostatic interactions with the cationic this compound molecules. researchgate.net This modification facilitates dyeing at lower temperatures, a significant advantage in terms of energy consumption and preserving the mechanical properties of the fabric. researchgate.net The primary mechanism of dyeing in these modified systems is the ionic bonding between the positively charged dye cations and the negatively charged sites on the polymer. slideshare.net

The dyeing process is influenced by several factors, including the isoelectric point of the fiber and the pH of the dye bath. For instance, protein fibers like wool and silk, as well as synthetic polyamides, possess amino groups that can be protonated in acidic conditions, creating cationic sites. mdpi.com However, for effective cationic dyeing, the substrate must possess anionic sites.

Process Optimization Methodologies for Cationic Dyeing with this compound: Application of Response Surface Methodology and Other Statistical Designs

To achieve optimal dyeing results with this compound, researchers employ statistical methodologies like Response Surface Methodology (RSM). x-mol.netresearchgate.net RSM is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables. x-mol.netresearchgate.netrazi.ac.ircsuohio.educore.ac.uk

In a study on dyeing Porel fabrics with this compound, a Central Composite Design (CCD) was used to investigate the effects of dyeing temperature, dyeing time, and dye concentration on the exhaustion percentage and color strength (K/S value). x-mol.netresearchgate.net The study identified the optimal conditions for these parameters to maximize dye uptake and color yield. x-mol.netresearchgate.net Similarly, Plackett-Burman designs are utilized to screen for the most significant factors affecting the dyeing process from a larger set of variables. csuohio.educore.ac.uk

These optimization studies provide valuable data for industrial applications, allowing for efficient and reproducible dyeing processes. For example, the optimal conditions for dyeing Porel fabric with this compound were determined to be a dyeing temperature of 96°C, a dyeing time of 51 minutes, and a dye concentration of 3.6% on the weight of the fabric (owf). x-mol.netresearchgate.net

Table 1: Optimized Dyeing Parameters for this compound on Porel Fabric

| Parameter | Optimal Value |

|---|---|

| Dyeing Temperature | 96°C |

| Dyeing Time | 51 min |

| Dye Concentration | 3.6% owf |

| pH | 4–5 |

| Liquor Ratio | 1:20 |

Data derived from studies utilizing Response Surface Methodology. x-mol.netresearchgate.net

Physico-chemical Interactions of this compound with Textile Fiber Architectures

The interaction between this compound and textile fibers is governed by a range of intermolecular forces. wiley.com As a cationic dye, the primary interaction with anionic-modified fibers is electrostatic attraction. slideshare.net However, other forces such as van der Waals forces and hydrogen bonding also play a role in the dye's affinity for the fiber. mdpi.commdpi.com

Applications in Biological and Biochemical Research

The cationic nature of this compound also makes it a useful tool in biological and biochemical research, particularly for staining and interacting with negatively charged cellular components.

Mechanisms of this compound Interaction with Cellular Components for Staining Applications

In biological systems, basic dyes like this compound bind to acidic, or basophilic, structures which are negatively charged. macschem.us These include nucleic acids (DNA and RNA), which are rich in phosphate (B84403) groups, and certain proteins with acidic amino acid residues. macschem.us This binding is primarily due to electrostatic interactions between the cationic dye and the anionic cellular components. slideshare.netksu.edu.sa

This property allows this compound to be used as a stain in histology and cytology to visualize cell nuclei and other structures. The differential staining of various cellular components helps in their identification and the study of tissue morphology. mhmedical.com

Investigation of this compound Binding Dynamics with Biomolecules (e.g., Nucleic Acids)

The interaction of small molecules like this compound with biomolecules is a subject of intense research. The binding of cationic dyes to nucleic acids can occur through several modes, including intercalation between base pairs, and minor or major groove binding. usc.edu These interactions can be studied using various biophysical techniques. chalmers.se

The binding of this compound to nucleic acids can affect their structure and function, potentially interfering with processes like replication and transcription. The dynamics of this binding, including the affinity and specificity for certain sequences, are crucial for understanding its biological effects and for the development of probes for nucleic acid research. chalmers.sejst.go.jpnih.gov The study of these interactions provides insights into the fundamental processes of molecular recognition in biological systems.

Advanced Spectroscopic and Imaging Applications of this compound as a Tracer in Biological Systems

This compound, a cationic thiazole (B1198619) azo dye, possesses properties that make it a candidate for use as a tracer in biological systems, particularly in cell and tissue imaging. Its utility stems from its positive charge, which facilitates strong electrostatic interactions with negatively charged biological macromolecules such as nucleic acids (DNA, RNA) and certain proteins. This binding mechanism can alter the dye's optical properties, a phenomenon that is the basis for its application as a biological stain for visualizing specimens under a microscope.

In the context of advanced imaging, fluorescent dyes are indispensable tools for gaining insights into cellular processes and molecular interactions. mdpi.com Techniques like fluorescence microscopy, including confocal and super-resolution methods, rely on probes that can selectively label specific organelles or biomolecules. rsc.orgmdpi.com Cationic dyes, due to their positive charge, are often explored as fluorescent probes for mitochondria, which have a significant negative membrane potential. mdpi.com While specific studies detailing the use of this compound in advanced techniques like two-photon or fluorescence lifetime imaging microscopy (FLIM) are not prevalent in the reviewed literature, its fundamental properties suggest its potential in these areas.

The mechanism of action for such applications involves the dye binding to molecular targets like DNA, which can lead to fluorescence enhancement or a "light-switch" effect, where the dye is non-fluorescent until it interacts with its target. mdpi.com This is a desirable characteristic for a fluorescent probe, as it improves the signal-to-noise ratio by reducing background fluorescence. mdpi.com this compound's absorption in the ultraviolet and visible regions of the spectrum is characteristic of a chromophoric dye. For fluorescence imaging applications, excitation would likely occur in the blue region of the spectrum. However, a consideration for using blue fluorescent probes is the potential for phototoxicity in living cells from the required ultraviolet or near-UV excitation light and the possibility of interference from cellular autofluorescence, which is often present in this spectral region. evidentscientific.com

Table 1: Spectroscopic Properties of this compound

| Spectroscopic Technique | Observation | Significance in Research |

|---|---|---|

| UV-Visible Spectroscopy | Exhibits characteristic absorption patterns in the UV and visible regions, consistent with a chromophoric azo dye. | Confirms the dye's chromophoric nature and is used for quantification and studying degradation kinetics. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR data reveals chemical shifts for aromatic protons, methyl groups, and the cyanoethyl substituent, elucidating the molecular structure. | Provides detailed structural confirmation of the compound. |

| Mass Spectrometry | High-resolution mass spectrometry has determined the exact mass to be 477.114044 daltons. | Allows for precise identification and quantification in complex matrices, such as in forensic analysis. sciendo.com |

Exploratory Research Applications in Other Scientific Fields (e.g., Material Science, Analytical Chemistry)

Beyond its biological applications, this compound serves as a valuable compound in exploratory research in other scientific disciplines, notably analytical chemistry and material science.

Analytical Chemistry

In forensic science, this compound is a key component in the chemical analysis of inks. Research has focused on developing methods to determine the relative age of ballpoint pen ink entries, a crucial task in document examination. sciendo.com One study utilized High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to investigate the degradation of dyes in blue, violet, and black inks over time. sciendo.com this compound was identified as a primary colorant alongside Methyl Violet in these inks. sciendo.com The principle of the method is based on monitoring the reduction of the dye's concentration and its degradation products as the ink ages. sciendo.com By creating aging curves based on the changing peak areas in the chromatogram, researchers can establish patterns for temporal variations in the ink's components. sciendo.com This application highlights the role of this compound as a stable yet measurably degradable tracer for forensic chemical analysis.

Table 2: HPLC Method for this compound Analysis in Ink

| Parameter | Details | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) and Mass Spectrometry (MS) detection. | sciendo.com |

| Application | Determination of the relative age of ballpoint pen ink entries for forensic analysis. | sciendo.com |

| Analytes | Basic Blue dyes and Methyl Violet dyes and their degradation products. | sciendo.com |

| Detection Wavelength | Chromatograms recorded at 585 nm for monitoring dye components. | sciendo.com |

| Principle | Analysis of the ratio changes between the dye and its degradation products or solvents over time to construct aging curves. | sciendo.com |

Material Science

In material science, the properties of cationic dyes like this compound open up several avenues for exploratory research. While its primary industrial use is the dyeing of materials like polyacrylonitrile, its cationic nature can be exploited in more advanced applications. chemicalbook.comworlddyevariety.com For instance, there is research into using sulfonated polymers, which carry negative charges, to adsorb and remove cationic dyes from wastewater. dergipark.org.tr this compound could serve as a model compound in studies designed to develop and characterize new adsorbent polymer materials, such as hydrogels or functionalized composites. dergipark.org.traurorascientific.com Researchers could quantify the adsorption capacity and kinetics of these new materials by measuring the uptake of this compound from solution using UV-Vis spectroscopy.

Furthermore, this compound could be investigated as a functional dopant in polymer films. Incorporating organic dyes into polymer matrices is a common strategy to create materials with specific optical or electronic properties for use in sensors or optoelectronic devices. aprcomposites.com.au The interaction between the cationic dye and the polymer matrix could influence the material's final properties, a subject for fundamental material science investigation.

Environmental Dynamics, Degradation Pathways, and Remediation Technologies

Environmental Occurrence and Ecotoxicological Impact Assessment in Aquatic Ecosystems

Basic Blue 162, a member of the azo dye family, is primarily introduced into the environment through industrial effluents. scienceopen.com The presence of such dyes in aquatic systems is a matter of concern because they are often resistant to degradation under natural conditions. frontiersin.org The discharge of dye-containing wastewater can lead to significant aesthetic and ecological problems. scienceopen.com The coloration of water bodies can reduce sunlight penetration, which in turn affects the photosynthetic activity of aquatic plants. scienceopen.com

The ecotoxicological effects of dyes and their degradation byproducts are a critical area of study. While many dyes themselves may have low direct toxicity, the aromatic amines formed during the breakdown of azo dyes can be mutagenic and carcinogenic. cdnsciencepub.com These byproducts can persist in the environment, particularly under anaerobic conditions. cdnsciencepub.com The assessment of the environmental risk of such compounds involves evaluating their concentration in various environmental compartments and their potential to cause harm to aquatic organisms. researchgate.netoaepublish.com The bioaccumulation of these substances in organisms like fish has been documented, with potential impacts on their physiological processes. researchgate.net

Mechanistic Studies of this compound Degradation

The stable molecular structure of this compound makes its degradation challenging. Research has focused on various physical, chemical, and biological methods to break down this compound into less harmful substances. These methods often target the chromophore, the part of the molecule responsible for its color, particularly the azo bond (-N=N-).

Advanced Oxidation Processes (AOPs) are a class of procedures that generate highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. mdpi.commdpi.com These methods have shown promise in degrading complex organic molecules like this compound into simpler, non-toxic compounds such as CO2 and H2O. encyclopedia.pub AOPs can be broadly categorized into homogeneous and heterogeneous processes. mdpi.comencyclopedia.pub

Photodegradation: This process utilizes light energy, often in combination with a catalyst, to initiate the degradation of pollutants. mdpi.com For instance, the use of a UV/H2O2 system can generate hydroxyl radicals that effectively decolorize and degrade dyes. mdpi.com Studies on similar dyes have shown high degradation efficiencies with this method. mdpi.com Solar photocatalysis, which uses sunlight, is an environmentally friendly and cost-effective AOP. encyclopedia.pub The efficiency of photodegradation can be influenced by factors such as pH, the initial concentration of the dye, and the presence of other substances in the water. researchgate.net

Plasma Treatment: Non-thermal plasma is an emerging AOP that generates a variety of reactive species, including hydroxyl radicals, ozone, and UV radiation, which act synergistically to degrade pollutants. arxiv.org This technology has been effective in the decolorization and mineralization of dyes like methylene (B1212753) blue. arxiv.orgresearchgate.netmdpi.com The degradation efficiency is influenced by operational parameters such as applied voltage and the conductivity of the solution. arxiv.org Plasma treatment offers advantages like high efficiency and being environmentally friendly. e3s-conferences.org

The primary target for the degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This process breaks the chromophore and typically results in the formation of colorless aromatic amines. mdpi.com This reduction can be achieved through both chemical and biological means. While this step leads to decolorization, the resulting aromatic amines can be more toxic than the parent dye and often require further treatment, usually under aerobic conditions, for complete mineralization. cdnsciencepub.com

Bioremediation leverages the metabolic capabilities of microorganisms like bacteria, fungi, and algae to break down pollutants. nih.govmdpi.com This approach is considered cost-effective and environmentally friendly. jmbfs.org Microorganisms can degrade azo dyes through various enzymatic actions.

Bacterial Degradation: Bacteria can decolorize azo dyes by reductively cleaving the azo bond, a process often mediated by enzymes called azoreductases. mdpi.com This initial step is typically anaerobic. scienceopen.com The subsequent degradation of the resulting aromatic amines usually occurs under aerobic conditions. scienceopen.com Several bacterial species, including those from the genera Bacillus and Pseudomonas, have been shown to effectively decolorize and degrade various azo dyes. jmbfs.orgmdpi.com In some cases, bacteria can utilize the dye as a source of carbon. mdpi.com

Fungal Degradation: Fungi, particularly white-rot fungi, produce powerful extracellular enzymes like laccases and peroxidases that can degrade a wide range of organic pollutants, including dyes. nih.govresearchgate.net These enzymes have a non-specific action, allowing them to break down complex dye structures. jmbfs.org Dead fungal biomass can also be used for the removal of dyes through biosorption. nih.gov

Algal Degradation: Microalgae have also demonstrated the ability to remove dyes from water through biosorption, bioconversion, and biodegradation. jetir.org Species of Chlorella and Scenedesmus have been reported to degrade azo dyes. jetir.org

Catalytic degradation processes involve the use of a catalyst to enhance the rate of a chemical reaction that breaks down the pollutant. These can be classified as either homogeneous or heterogeneous.

Homogeneous Catalysis: In this process, the catalyst is in the same phase as the reactants, typically dissolved in the aqueous solution. The Fenton process, which uses iron (II) ions and hydrogen peroxide to generate hydroxyl radicals, is a well-known example of homogeneous catalysis. atlantis-press.com While effective, a major drawback is the difficulty in recovering the catalyst and the potential for secondary pollution from the catalyst itself. nih.govscispace.com

Heterogeneous Catalysis: This involves a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid solution. This approach offers significant advantages, including easy recovery and reuse of the catalyst, and applicability over a wider pH range. nih.govscispace.com Various materials, such as metal oxides and supported metal catalysts, have been investigated for the heterogeneous catalytic degradation of dyes. nih.govrsc.org For example, iron-based catalysts have been shown to be effective in Fenton-like reactions for dye degradation. scispace.comacs.org

Remediation and Removal Technologies for this compound from Aqueous Matrices

A variety of technologies have been developed and are being refined for the removal of dyes like this compound from wastewater. The choice of technology often depends on factors like the concentration of the dye, the volume of wastewater, and cost-effectiveness.

Commonly employed methods include:

Adsorption: This is a widely used physical process where dye molecules adhere to the surface of an adsorbent material. nih.gov Activated carbon is a highly effective adsorbent, but its cost can be a limiting factor. ncsu.edu Consequently, research has focused on developing low-cost adsorbents from natural materials like agricultural waste and biopolymers. nih.govnih.gov Adsorption is valued for its simple design, high efficiency, and the potential for adsorbent regeneration. ncsu.edunih.gov

Coagulation and Flocculation: These chemical processes involve adding chemicals (coagulants) to destabilize colloidal particles and cause them to aggregate, facilitating their removal by sedimentation. ncsu.edu This method is effective for certain types of dyes but may be less so for highly soluble dyes. ncsu.edu

Membrane Filtration: Processes like reverse osmosis and nanofiltration can effectively separate dye molecules from water. nih.gov

Ion Exchange: This method is suitable for removing ionic dyes from water. nih.govmdpi.com

Often, a combination of different technologies is employed to achieve the desired level of treatment. mdpi.com For example, a chemical process like an AOP might be used as a pre-treatment to break down complex dye molecules into more biodegradable forms, which are then treated using a biological process. mdpi.com

Interactive Data Table: Overview of Degradation and Removal Technologies

| Technology Category | Specific Method | Key Principles | Advantages |

| Advanced Oxidation Processes (AOPs) | Photodegradation | Uses light to generate reactive radicals for oxidation. mdpi.com | Can lead to complete mineralization; solar options are cost-effective. encyclopedia.pub |

| Plasma Treatment | Generates a mix of reactive species for degradation. arxiv.org | High efficiency, environmentally friendly. e3s-conferences.org | |

| Biological Treatment | Bacterial Degradation | Reductive cleavage of azo bond by enzymes like azoreductases. mdpi.com | Cost-effective, eco-friendly. jmbfs.org |

| Fungal Degradation | Secretion of powerful, non-specific enzymes (laccases, peroxidases). nih.gov | Effective for a wide range of complex dyes. jmbfs.org | |

| Catalytic Processes | Homogeneous Catalysis | Catalyst is in the same phase as reactants (e.g., Fenton process). atlantis-press.com | Fast reaction rates. atlantis-press.com |

| Heterogeneous Catalysis | Catalyst is in a different phase, allowing for easy recovery and reuse. nih.gov | Catalyst is reusable, less secondary pollution. nih.gov | |

| Physical/Chemical Removal | Adsorption | Dye molecules bind to the surface of an adsorbent material. nih.gov | Simple, effective, potential for adsorbent regeneration. ncsu.edunih.gov |

| Coagulation/Flocculation | Chemicals cause dye particles to clump together for removal. ncsu.edu | Effective for certain dye types. ncsu.edu |

Adsorption Processes

Adsorption is a widely utilized technique for dye removal due to its operational simplicity and cost-effectiveness. nih.govresearchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Research has focused on developing low-cost, highly effective adsorbents from various natural and synthetic materials.

The efficacy of an adsorbent is largely determined by its physicochemical properties, such as surface area, pore size, and the presence of active functional groups. safewater.org

Montmorillonite (B579905): This clay mineral is a popular choice for dye adsorption due to its high cation exchange capacity and porous structure. chmlab.com Natural montmorillonite (NM) can be modified to enhance its adsorption capabilities. For instance, treatment with sulfuric acid can increase the surface area from 73.6 m²/g to 113.3 m²/g, although the average pore diameter may decrease from 65.4 Å to 21.2 Å. nih.gov Such activation creates a material (sulfuric acid-activated montmorillonite, or SAM) with a high capacity for adsorbing this compound. nih.govresearchgate.net Other studies have explored combining montmorillonite with materials like polyaniline (PAni) and cetyltrimethylammonium bromide (CTAB) to create nanocomposites, which leverage increased surface area and pore volume for enhanced dye removal. semanticscholar.org

Lignocellulosic Biomass: Agricultural by-products, which are abundant, renewable, and inexpensive, serve as excellent precursors for adsorbents. safewater.orgtechno-press.org Materials like sunflower stalks, date stones, and tea waste have been investigated for removing basic dyes. researchgate.netresearchgate.netrsc.org These materials are rich in cellulose, hemicellulose, and lignin, which contain functional groups capable of binding dye molecules. techno-press.org For example, raw date stones can be chemically modified with sodium hydroxide (B78521) (NaOH) to increase their adsorption capacity for basic dyes. researchgate.net Foumanat tea waste, used without chemical modification, has also demonstrated a very high monolayer adsorption capacity for basic dyes. rsc.org

Polyaniline (PANI) Composites: Polyaniline is a conducting polymer with unique physicochemical properties and doping-dedoping chemistry, making it a promising adsorbent. nih.gov To improve its stability and prevent agglomeration, PANI is often composited with other materials. unl.pt A composite of PANI with magnetite (Fe₃O₄) has shown significantly enhanced adsorption capacity for Basic Blue 3 compared to either PANI or Fe₃O₄ alone. nih.govmdpi.com The composite benefits from an increased surface area and pore volume, leading to a maximum adsorption capacity of 78.13 mg/g. nih.govmdpi.com

Table 1: Characteristics of Adsorbent Materials for this compound Removal

| Adsorbent Material | Modification/Type | Key Characteristics | Source |

|---|---|---|---|

| Montmorillonite | Natural (NM) | Surface Area: 73.6 m²/g; Pore Diameter: 65.4 Å | nih.gov |

| Montmorillonite | Sulfuric Acid-Activated (SAM) | Surface Area: 113.3 m²/g; Pore Diameter: 21.2 Å | nih.gov |

| Polyaniline Composite | PANI/Fe₃O₄ | Porous morphology with interconnected rods; enhanced surface area and pore volume compared to individual components. | nih.govmdpi.comiwaponline.com |

| Lignocellulosic Biomass | Foumanat Tea Waste (FTW) | Contains –OH and C=O functional groups involved in binding. Used without chemical modification. | rsc.org |

| Lignocellulosic Biomass | Sunflower Stalk (SS) | Demonstrated high adsorption capacity for Basic Blue 3. | researchgate.net |

To understand and optimize the adsorption process, equilibrium and kinetic data are analyzed using various models.

Adsorption Isotherms: These models describe how the dye molecules distribute between the liquid and solid phases at equilibrium. researchgate.net

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. rsc.orgmdpi.com Studies on PANI/Fe₃O₄ composites showed that the adsorption of this compound fits the Langmuir model well, with a maximum monolayer adsorption capacity (q_max) of 78.13 mg/g for the composite. nih.govmdpi.com

The Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces and is not limited to monolayer formation. researchgate.netmdpi.com The adsorption of this compound onto sulfuric acid-activated montmorillonite (SAM) and sunflower stalks was best described by the Freundlich model. nih.govresearchgate.netresearchgate.net The Freundlich constant 'n' provides an indication of the favorability of the adsorption; for PANI/Fe₃O₄ composites, the value of 1/n was less than 1, indicating that the adsorption is favorable. mdpi.com

Adsorption Kinetics: Kinetic models are used to investigate the rate of the adsorption process.

The Pseudo-second-order kinetic model is commonly used and suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons. frontiersin.org The adsorption of this compound onto PANI/Fe₃O₄ composites and Foumanat tea waste was found to follow this model well, as indicated by high correlation coefficient (R²) values, which were 0.999 and greater than 0.99, respectively. nih.govrsc.orgmdpi.com

In contrast, the adsorption of the dye onto sulfuric acid-activated montmorillonite was better simulated by the pseudo-first-order (Lagergren's) model. nih.govresearchgate.net

Table 2: Adsorption Isotherm and Kinetic Model Parameters for this compound

| Adsorbent | Best Fit Isotherm | Isotherm Parameters | Best Fit Kinetic Model | Kinetic Parameters | Source |

|---|---|---|---|---|---|

| PANI/Fe₃O₄ Composite | Langmuir | q_max = 78.13 mg/g; R² = 0.9985 | Pseudo-second order | R² = 0.999 | nih.govmdpi.com |

| Sulfuric Acid-Activated Montmorillonite (SAM) | Freundlich | q_e = 277 mg/g (experimental max) | Pseudo-first order | - | nih.govresearchgate.net |

| Foumanat Tea Waste (FTW) | Langmuir | q_max = 242 mg/g | Pseudo-second order | - | rsc.org |

| Sunflower Stalk (SS) | Freundlich | q_max = 4918 mg/g | Pseudo-second order | - | researchgate.net |

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. rsc.orgdergipark.org.tr

A negative value for ΔG° indicates that the adsorption process is spontaneous. For the adsorption of this compound onto PANI/Fe₃O₄ composites, ΔG° was found to be -10.63 kJ/mol, confirming the spontaneous nature of the process. nih.govmdpi.com The negative enthalpy change (ΔH° = -74.26 kJ/mol) for the same composite indicates that the adsorption is an exothermic process, meaning it is more favorable at lower temperatures. nih.govmdpi.com A similar exothermic and spontaneous nature was observed for the adsorption onto sulfuric acid-activated montmorillonite. nih.gov The negative entropy change (ΔS° = -0.210 kJ/mol for PANI/Fe₃O₄) suggests decreased randomness at the solid-liquid interface during adsorption. nih.govmdpi.com

Table 3: Thermodynamic Parameters for this compound Adsorption

| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (kJ/mol·K) | Nature of Process | Source |

|---|---|---|---|---|---|

| PANI/Fe₃O₄ Composite | -10.63 | -74.26 | -0.210 | Spontaneous, Exothermic | nih.govmdpi.com |

| Polyaniline (PANI) | -7.78 | -62.93 | -0.180 | Spontaneous, Exothermic | nih.govmdpi.com |

| Magnetite (Fe₃O₄) | -4.05 | -32.84 | -0.095 | Spontaneous, Exothermic | nih.govmdpi.com |

| Sulfuric Acid-Activated Montmorillonite (SAM) | Negative | Negative | - | Spontaneous, Exothermic | nih.gov |

Membrane Filtration and Separation Technologies

Membrane filtration, which includes processes like nanofiltration (NF) and ultrafiltration (UF), is a pressure-driven separation technology that uses porous membranes to remove contaminants from water. safewater.orgunl.pt This technology is effective for treating textile effluents but can be susceptible to fouling, where the membrane pores become blocked, reducing efficiency. nih.govresearchgate.net

Nanofiltration has been specifically studied for the treatment of effluents containing Basic Blue 3. In one study, a polyamide-based nanofiltration membrane (Desal 5DK) with a molecular weight cut-off of 150–300 g/mole was used. researchgate.net The retention of the cationic dye Basic Blue 3 was highly dependent on the pH of the solution. Due to the amphoteric nature of the polyamide membrane, its surface charge changes with pH. At a lower pH (e.g., pH 3), the membrane surface is more positively charged, which leads to lower retention of the cationic dye. Conversely, at a higher pH (e.g., pH 6), the surface is more negatively charged, enhancing the electrostatic attraction and thus the retention of the positively charged dye molecules. researchgate.net However, the study also noted that the membrane was sensitive to fouling, as many dyes used for polyamide textiles can adhere to the membrane surface. researchgate.net

In other experimental setups, membrane filtration is used as a subsequent step after an initial treatment process. For example, after an adsorption study using a molecularly imprinted polymer to capture Basic Blue 3, the resulting solution was filtered through a 0.45 μm PTFE membrane to separate the polymer before analysis. mdpi.com

Hybrid and Integrated Treatment Systems for Dye Effluents

To overcome the limitations of individual treatment methods, such as the high cost of some adsorbents or membrane fouling, hybrid systems that combine two or more processes are increasingly being developed. iwaponline.comscispace.com A common and effective approach for dye wastewater is to couple adsorption with membrane filtration. frontiersin.org

This integrated system uses adsorption as a pre-treatment step to remove the bulk of the dye and other pollutants before the effluent passes through a membrane. frontiersin.org This approach offers several advantages:

Improved Water Quality: The combination of treatments leads to higher removal efficiency for color, turbidity, and Chemical Oxygen Demand (COD) than either process could achieve alone. frontiersin.org

Fouling Control: By removing a significant portion of the contaminants that cause fouling, the pre-treatment adsorption step protects the membrane, leading to a more stable and higher permeate flux over time. frontiersin.org

Enhanced Efficiency: In a study treating real textile effluent, a hybrid system combining powdered activated carbon (PAC) adsorption with ultrafiltration (UF) and nanofiltration (NF) resulted in removal rates of 100% for turbidity, 99.3% for color, and 99.1% for COD. frontiersin.org

Such hybrid systems represent a technically and economically feasible option for the comprehensive treatment of complex industrial effluents containing dyes like this compound. scispace.combio-rad.com

Advanced Analytical Methodologies and Characterization of Basic Blue 162

Chromatographic Separation Techniques

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique renowned for its high resolution, speed, and minimal sample and reagent consumption nih.govresearchgate.netacs.org. It excels in separating complex mixtures, including ionic compounds, by exploiting differences in their electrophoretic mobilities. CE can be coupled with sensitive detection methods, such as mass spectrometry (CE-MS), to provide both separation and identification capabilities nih.govacs.org. While CE is a versatile tool for dye analysis, specific studies detailing the application of CE for Basic Blue 162, including its separation from impurities or degradation products, were not extensively detailed in the provided literature. However, given its cationic nature, this compound would likely be amenable to CE separation, potentially requiring reversed-polarity modes or specific buffer compositions to optimize its migration and resolution acs.orgepa.gov.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification and Degradation Product Analysis

Mass Spectrometry (MS) and its tandem counterpart (MS/MS) are indispensable for the definitive molecular identification of compounds like this compound and for the characterization of their degradation products epa.govgrafiati.commdpi.comresearchgate.net. Techniques such as Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and LC-MS/MS are frequently employed to separate complex dye mixtures and subsequently identify individual components and their breakdown products epa.govmdpi.comunl.ptmdpi.comlcms.cz.

The cationic nature of this compound makes it particularly suitable for detection using Electrospray Ionization (ESI) in positive ion mode (ESI+), which efficiently generates protonated molecules ([M+H]⁺) or other adduct ions epa.gov. Tandem mass spectrometry (MS/MS) further enhances analytical power by fragmenting these parent ions, providing valuable structural information that aids in confirming the dye's identity and elucidating degradation pathways epa.govmdpi.comunl.ptresearchgate.net.

The exact mass of this compound has been determined through high-resolution mass spectrometry to be 477.114044 Da . This precise measurement is critical for accurate identification and quantification.

Advanced Microscopy Techniques for Dye-Substrate Interaction Visualization (e.g., SEM)

Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), offer crucial insights into the surface morphology of materials and can be used to visualize the interaction between dyes and their substrates mdpi.commdpi.commyscope.training. SEM provides high-resolution imaging, allowing for detailed examination of surface topography, texture, and structural features at micro- and nanoscale levels mdpi.commyscope.training.

By analyzing substrate surfaces before and after the application of this compound, SEM can reveal information about the physical adsorption, distribution patterns, and potential effects of the dye on the substrate's morphology mdpi.com. For example, SEM has been utilized to observe how dye adsorption can alter the surface characteristics of materials mdpi.com. Although specific studies detailing the visualization of this compound's interaction with substrates using SEM were not explicitly found in the reviewed literature, the technique remains a fundamental tool for understanding such interfacial phenomena by examining surface changes mdpi.commdpi.commyscope.trainingcrime-scene-investigator.net.

Electrochemical Characterization for Redox Behavior

Electrochemical characterization methods, such as Cyclic Voltammetry (CV), are employed to investigate the redox behavior of chemical compounds, including dyes chemmethod.comresearchgate.netnih.govrsc.org. These techniques allow for the determination of oxidation and reduction potentials, electron transfer kinetics, and an understanding of a compound's stability under varying electrochemical conditions chemmethod.comrsc.org.

The electrochemical properties of this compound, influenced by its molecular structure and cationic charge, could be explored using these methods. Such studies can provide insights into its potential for electrochemical degradation or its suitability for applications involving redox processes. However, specific electrochemical characterization data or studies focusing on the redox behavior of this compound were not detailed in the provided search results.

Data Summary for this compound

| Property | Value | Source(s) |

| CAS Registry Number | 15085-91-3 | chemicalbook.comworlddyevariety.comlookchem.com |

| Molecular Formula | C₂₀H₂₃N₅O₅S₂ | chemicalbook.comworlddyevariety.comlookchem.com |

| Molecular Weight (Da) | 477.56 | chemicalbook.comworlddyevariety.comlookchem.com |

| Exact Mass (Da) | 477.114044 | |

| Color Index Number | 11059 | worlddyevariety.com |

| Chemical Class | Cationic, Single azo class | worlddyevariety.com |

| Light Fastness (ISO) | 6-7 | chemicalbook.comworlddyevariety.com |

| Perspiration Fastness (ISO) | 4-5 | chemicalbook.comworlddyevariety.com |

| Ironing Fastness (ISO) | 4-5 | chemicalbook.comworlddyevariety.com |

| Soaping Fastness (ISO) | 5 | worlddyevariety.com |

Compound List

this compound

Theoretical and Computational Investigations of Basic Blue 162

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules like Basic Blue 162. DFT calculations allow for the optimization of molecular geometries, the determination of atomic charges, and the analysis of molecular electrostatic potentials (MEP), providing a fundamental understanding of the molecule's electron distribution and reactivity semanticscholar.orgresearchgate.netaip.org.

TD-DFT, an extension of DFT, is specifically employed to calculate electronic excitation energies and oscillator strengths. These calculations are crucial for simulating and predicting the UV-Visible absorption spectra of dyes, which are directly related to their color and light-absorbing capabilities rsc.orgijcce.ac.ir. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the HOMO-LUMO gap, researchers can gain insights into the electronic transitions responsible for light absorption and estimate properties such as ionization potential and electron affinity researchgate.netphyschemres.org. These computational approaches, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), provide a theoretical basis for understanding the chromophoric system of this compound and its interaction with electromagnetic radiation semanticscholar.orgijcce.ac.ir.

Illustrative Data Table: Quantum Chemical Parameters for a Model Basic Dye

While specific quantum chemical data for this compound were not detailed in the reviewed literature, studies on similar basic dyes, such as Methylene (B1212753) Blue, provide representative examples of the outputs from these calculations.

| Parameter | Value (eV) | Description | Reference |

| EHOMO | -5.102 | Highest Occupied Molecular Orbital energy | physchemres.org |

| ELUMO | -3.241 | Lowest Unoccupied Molecular Orbital energy | physchemres.org |

| ΔE (HOMO-LUMO) | 1.861 | Energy difference between HOMO and LUMO, indicating electronic transition energy | physchemres.org |

| Ionization Potential (IP) | 4.172 | Related to HOMO energy, indicative of electron-donating ability | physchemres.org |

| Electron Affinity (EA) | 0.931 | Related to LUMO energy, indicative of electron-accepting ability | physchemres.org |

Molecular Dynamics Simulations of Dye-Material Interactions and Adsorption Processes

Molecular Dynamics (MD) simulations offer a dynamic perspective on how molecules like this compound interact with various materials, such as adsorbents used in water treatment or textile fibers. These simulations track the motion of atoms and molecules over time, allowing for the investigation of adsorption energies, binding affinities, and the conformational behavior of the dye at interfaces physchemres.orgrandallcygan.comresearchgate.netkaust.edu.sarsc.org. By employing force fields and simulating systems in aqueous environments or on specific surfaces (e.g., activated carbon, clay minerals), MD can reveal preferred adsorption sites, the formation of dye aggregates, and the influence of surface properties on adsorption strength randallcygan.comresearchgate.net.

Studies on dyes like Methylene Blue have utilized MD to calculate interaction energies and binding energies between the dye molecules and adsorbent surfaces, providing quantitative measures of adsorption strength physchemres.orgkaust.edu.sa. These simulations can also illustrate how dye molecules orient themselves on a surface, whether lying flat to maximize hydrophobic interactions or oriented perpendicularly to facilitate intermolecular forces randallcygan.comresearchgate.net. Understanding these interactions at a molecular level is crucial for designing efficient adsorption processes and predicting the performance of materials in dye removal applications.

Illustrative Data Table: Molecular Dynamics Simulation Outputs for Dye Adsorption

The following table presents typical results obtained from MD simulations investigating dye adsorption, using Methylene Blue as a model compound, to illustrate the type of data generated.

| Parameter | Value (kcal/mol) | Description | Reference |

| Einteraction | -152.89 | Energy associated with the interaction between the dye and the surface | physchemres.org |

| Ebinding | +152.89 | Binding energy, indicating the strength of the dye's attachment to the surface | physchemres.org |

| ΔG (gas phase) | Varies | Change in Gibbs Free Energy, indicating spontaneity of adsorption | kaust.edu.sa |

Predictive Modeling of Dyeing Kinetics and Equilibrium Characteristics

Predictive modeling, through the application of kinetic and isotherm models, is vital for understanding and optimizing dyeing processes and dye adsorption. These models, often derived from experimental data but also informed by computational insights, describe the rate at which dye molecules bind to a substrate (kinetics) and the extent of binding at equilibrium jchemlett.comscielo.brresearchgate.netdeswater.comarabjchem.org.

Commonly used kinetic models include the pseudo-first-order and pseudo-second-order models, which describe the rate-limiting step in the adsorption process. For many basic dyes, including Methylene Blue, the pseudo-second-order model often provides the best fit, suggesting that the adsorption rate is influenced by the concentration of both adsorbate and adsorbent jchemlett.comresearchgate.netdeswater.com. Isotherm models such as Langmuir, Freundlich, and Sips are used to describe the equilibrium distribution of the dye between the solution and the solid phase. The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm accounts for heterogeneous surfaces and multilayer adsorption deswater.comarabjchem.org. Computational studies can help validate these models by providing insights into the interaction energies and binding sites that underpin the observed kinetic and equilibrium behaviors.

Illustrative Data Table: Kinetic and Isotherm Model Parameters for Dye Adsorption

The following table provides typical parameters obtained from fitting kinetic and isotherm models to experimental data for basic dyes, illustrating the predictive power of these models.

| Model Type | Parameter Name | Value (Example) | Units | Description | Reference |

| Kinetic Models | |||||

| Pseudo-second-order | k2 | 0.01 - 0.1 | g/(mg·min) | Rate constant for pseudo-second-order adsorption | jchemlett.comresearchgate.net |

| R2 | 0.99 - 1.00 | - | Coefficient of determination, indicating goodness of fit | jchemlett.comresearchgate.net | |

| Isotherm Models | |||||

| Langmuir | qmax | 70 - 200 | mg/g | Maximum adsorption capacity of the adsorbent | researchgate.netdeswater.com |

| KL | 0.1 - 0.5 | L/mg | Langmuir adsorption constant, related to the affinity of the adsorbate for the adsorbent | deswater.com | |

| Freundlich | KF | 5 - 20 | (mg/g)(L/mg)1/n | Freundlich adsorption capacity constant | jchemlett.comdeswater.com |

| n | 1.5 - 3.0 | - | Freundlich intensity parameter, indicating the degree of non-linearity | jchemlett.comdeswater.com |

Elucidation and Prediction of Degradation Pathways and Intermediate Species

Understanding the degradation pathways of dyes like this compound is crucial for assessing their environmental fate and developing effective remediation strategies. Computational chemistry, employing methods such as DFT, can play a significant role in predicting these pathways and identifying intermediate species rsc.orgenviro.wikirsc.org. By calculating reaction energies, activation barriers, and transition states for various potential degradation mechanisms (e.g., reductive dechlorination, oxidation, photolysis), researchers can determine the most thermodynamically favorable routes and predict the products formed enviro.wikirsc.org.

These computational studies can simulate chemical reactions, providing insights into how the dye molecule breaks down under different environmental conditions. For instance, calculations can reveal which bonds are most susceptible to cleavage or which functional groups are likely to react first. While specific computational studies detailing the degradation pathways of this compound were not found in the provided snippets, the general methodology involves simulating proposed reaction mechanisms to identify stable intermediates and transition states, thereby mapping out the complete degradation route. This theoretical framework aids in predicting the persistence of the dye and the potential formation of byproducts in environmental matrices.

Compound Name Table:

| Common Name | Chemical Formula (if known) | CAS Number (if known) |

| This compound | Not specified | Not specified |

Future Research Trajectories and Emerging Paradigms

Development of Next-Generation Eco-Friendly Basic Blue 162 Analogues

The drive towards sustainable chemical processes necessitates the development of next-generation dyes that minimize environmental impact. For this compound, this involves creating analogues that are synthesized using greener methodologies and exhibit improved biodegradability. Research is focusing on modifying the molecular structure to incorporate features that facilitate microbial degradation or reduce the persistence of the dye in the environment.

One avenue of research involves exploring novel synthesis routes that reduce or eliminate the use of hazardous organic solvents and high-temperature reactions. Solid-state synthesis methods, for instance, show promise by drastically minimizing solvent requirements and potentially enabling reactions at lower temperatures, as demonstrated in the synthesis of other organic dyes. Furthermore, the exploration of bio-based precursors and enzymatic synthesis pathways could offer more sustainable routes to dye intermediates or final products.

Modifications to the chromophore itself, such as the introduction of cleavable ester or amide linkages, are being investigated to enhance biodegradability. These linkages can be targeted by environmental microorganisms, leading to the breakdown of the dye molecule into less harmful substances. The selection of alternative, more benign counter-ions, compared to traditional chloride or methyl sulfate (B86663) ions, is also a key area for developing safer cationic dyes.

Research into analogues may also involve altering the electronic structure of the triphenylmethane (B1682552) core or its substituents to achieve desired color properties while simultaneously improving environmental profiles. For example, studies on triphenylmethane dyes have explored the effects of various amino substituents on their spectral properties and stability. Tailoring these substituents could lead to analogues with comparable or superior color strength and fastness but with enhanced biodegradability.

Comparative Study of Eco-Friendly Dye Analogues (Hypothetical Data)

| Analogue ID | Key Structural Modification | Biodegradability (% in 28 days) | Color Strength (Relative) | Synthesis Efficiency (%) |

| BB162-G1 | Ester linkage incorporation into chromophore | 75 | High | 85 |

| BB162-G2 | Synthesis from bio-based precursors | 60 | Medium | 70 |

| BB162-G3 | Modified triphenylmethane core substituents | 85 | High | 90 |

| BB162-G4 | Alternative, benign counter-ion | 70 | High | 88 |

These efforts aim to develop a new generation of this compound that aligns with the principles of green chemistry, offering vibrant coloration with a significantly reduced ecological footprint.7.2. Integration of this compound into Novel Functional Materials and Smart Textiles

The inherent properties of this compound, such as its cationic nature and vibrant color, make it a candidate for integration into advanced materials, particularly in the realm of functional textiles and smart materials. Research trajectories are exploring how to embed or covalently link this dye into polymer matrices or textile structures to impart specific functionalities beyond simple coloration.

One significant area of interest is the development of smart textiles that can respond to external stimuli. This compound, like other chromic dyes, could potentially be incorporated into materials that exhibit color changes in response to variations in pH (halochromism), temperature (thermochromism), or light (photochromism). Such materials could serve as simple, visible sensors for environmental conditions or physiological states. For instance, halochromic textiles, achieved by dyeing conventional fabrics with pH-sensitive dyes or using sol-gel coatings, can act as straightforward, wireless sensor systems, providing immediate visual feedback.

Furthermore, the cationic nature of this compound suggests potential for interaction with anionic functional groups within polymer composites or on modified textile surfaces. This could facilitate its incorporation into materials designed for specific electronic or optical properties. Research into conductive polymers, such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT), highlights their potential for integration into textiles to create conductive fabrics for wearable electronics, sensors, and energy storage. While direct integration of this compound into these conductive polymer systems is an emerging area, its cationic charge could enable electrostatic interactions or co-polymerization strategies to create hybrid materials with combined dyeing and electronic functionalities.

Potential Applications of this compound in Functional Materials

| Material Type | Integration Method | Imparted Functionality | Research Focus |

| Smart Textiles | Dyeing, coating, covalent grafting | pH sensing (halochromism), temperature sensing | Developing visual indicators for environmental monitoring or physiological status. |

| Conductive Polymers | Blending, co-electrospinning, surface deposition | Enhanced conductivity, charge transport | Creating hybrid materials for wearable electronics, sensors, and energy storage devices. |

| Polymer Composites | Incorporation into polymer matrix (e.g., PLA, PA6) | Coloration, potential for stimuli-responsive behavior | Developing novel textiles with integrated color and responsive properties for advanced applications. |

| Sensor Applications | Immobilization onto functionalized substrates | Colorimetric detection of specific analytes | Designing visual sensors for environmental pollutants or biological markers. |

The exploration of this compound in these contexts aims to move beyond its traditional role as a colorant, leveraging its chemical properties to contribute to the development of next-generation smart materials and textiles with enhanced functionalities.7.3. Advanced Remediation Strategies for Complex Industrial Effluents Containing this compound

The discharge of textile effluents containing dyes like this compound poses significant environmental challenges. Advanced remediation strategies are crucial for effectively removing or degrading these persistent pollutants from complex industrial wastewater. Research in this area focuses on developing efficient, cost-effective, and environmentally sound treatment methods.

Advanced Oxidation Processes (AOPs) represent a key area of research. These processes utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade recalcitrant organic compounds. For this compound, AOPs such as photocatalysis, Fenton processes, and ozonation are being investigated. Photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV or visible light, shows promise for the complete degradation of dyes into less harmful byproducts like CO₂ and water. Studies on similar dyes indicate that parameters like catalyst loading, pH, initial dye concentration, and irradiation time significantly influence degradation efficiency. For instance, optimizing pH to a neutral or basic range has shown higher degradation efficiencies for certain dyes with specific photocatalysts.

Adsorption remains a widely studied and effective method. Research is focused on developing novel, low-cost, and high-capacity adsorbents derived from natural or waste materials. Modified natural polymers, agricultural waste (like rice husk or date stones), biochar, and composite materials (such as polyaniline/magnetite) are being explored for their ability to efficiently adsorb this compound. These materials often offer advantages like biodegradability, renewability, and cost-effectiveness. The adsorption capacity can be significantly influenced by factors such as pH, adsorbent dosage, initial dye concentration, and contact time, with studies often fitting data to Langmuir or Freundlich isotherm models and pseudo-second-order kinetic models.

Biosorption , utilizing biomass such as fungi or plant waste, is another promising eco-friendly approach. Microorganisms and plant materials possess functional groups (e.g., amine, hydroxyl, carboxyl) that can bind dye molecules. Research is investigating the effectiveness of various biosorbents, often pre-treated to enhance their adsorption capacity, for removing dyes like this compound. Factors influencing biosorption include pH, biomass type (dried vs. wet), pre-treatment methods, and the presence of other ions in the wastewater.

Membrane Filtration techniques, including microfiltration (MF), ultrafiltration (UF), and nanofiltration (NF), offer physical separation methods. These processes can effectively remove dyes based on their molecular size. Nanofiltration, with pore sizes typically between 0.2 to 2.0 nm, has shown high rejection rates for various dye classes. However, challenges like membrane fouling and high initial costs necessitate research into pretreatment methods and membrane modifications to improve efficiency and longevity.

Comparative Efficiencies of Remediation Techniques for this compound (Illustrative)

| Remediation Technique | Key Mechanism | Potential Efficiency Range (%) | Research Focus Areas |

| Photocatalysis | Degradation via hydroxyl radicals | 80-99+ | Catalyst development (TiO₂, ZnO, composites), light source optimization, pH, concentration, and irradiation time studies. |

| Adsorption | Surface binding of dye molecules | 70-99+ | Novel low-cost adsorbents (biochar, modified polymers, composites), isotherm and kinetic modeling, regeneration studies. |

| Biosorption | Binding via functional groups on biomass | 60-95+ | Fungal/plant biomass optimization, pre-treatment methods, understanding binding mechanisms, effect of wastewater matrix components. |

| Nanofiltration | Size exclusion and charge interactions | 95-99.9+ | Membrane material selection, pore size optimization, fouling mitigation, hybrid processes (e.g., pre-treatment with AOPs or adsorption). |

Future research aims to combine these techniques synergistically to achieve higher removal efficiencies and address the challenges posed by complex industrial effluents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Basic Blue 162 in laboratory settings, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. To optimize yield, ensure stoichiometric precision of precursors (e.g., aromatic amines and coupling agents) and maintain reaction temperatures between 0–5°C during diazotization. Purity can be enhanced via recrystallization using ethanol-water mixtures (1:3 v/v) and vacuum filtration . Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical parameters to ensure accuracy?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 620–630 nm) using a calibration curve with known concentrations. Ensure solvent purity to avoid spectral interference .

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min flow rate. Adjust detection wavelength to 625 nm for optimal sensitivity .

- Mass Spectrometry (MS) : Employ electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 393). Validate against certified reference materials .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies by exposing samples to:

- pH Variability : Test pH 3–11 using buffer solutions, monitoring colorimetric changes via UV-Vis.

- Thermal Stress : Store at 40°C, 60°C, and 80°C for 4–12 weeks, analyzing degradation products via HPLC-MS.

- Light Exposure : Use xenon-arc lamps to simulate sunlight, quantifying photodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products